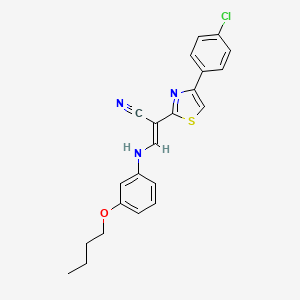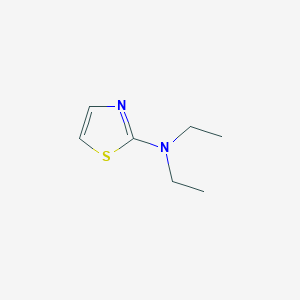
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chlorobenzyl)aminoacetate, also known as ethyl 4-chlorobenzyl carbamate, is a chemical compound. Another compound, tert-Butyl 3- (4-chlorobenzyl)amino propanoate, has a linear formula of C14H20O2N1Cl1 .
Synthesis Analysis
N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N, N -dimethylacetamide (DMAc) as a solvent .
Molecular Structure Analysis
The molecular formula of Ethyl (4-chlorobenzyl)aminoacetate is C11H12ClNO3. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a linear formula of C11H14ClNO2 .
Chemical Reactions Analysis
The N-benzylation of isatoic anhydride in the presence of sodium hydride base is a common reaction that produces byproducts . The yield of one of the byproducts was greater than that of the desired product .
Physical And Chemical Properties Analysis
Ethyl (4-chlorobenzyl)aminoacetate has a molecular weight of 241.67 g/mol. Another compound, ethyl [ (4-chlorobenzyl)amino]acetate, has a molecular weight of 227.693 .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research has explored the synthesis of quinoline derivatives for their potential antimicrobial properties. For instance, the synthesis and characterization of new quinazolines have demonstrated promising antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, through their structural modifications, offer a pathway for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Synthetic Versatility for Heterocyclic Chemistry
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a compound with a similar structural motif, serves as a versatile synthon for the synthesis of novel heterocyclic compounds. This versatility is highlighted in the preparation of novel perianellated tetracyclic heteroaromatics, indicating the potential of such quinoline derivatives in expanding the repertoire of heterocyclic chemistry for various applications, including drug development (Mekheimer et al., 2005).
Applications in Drug Synthesis and Medicinal Chemistry
Quinoline-3-carboxylates have been synthesized from o-aminobenzophenones, demonstrating a methodological advance in the synthesis of potentially bioactive compounds. Such developments underscore the role of quinoline derivatives in medicinal chemistry, providing a foundation for the creation of new therapeutic agents (Krishnakumar et al., 2012).
Contribution to Organic Synthesis Methods
The study of quinoline derivatives extends to exploring their chemical reactivity and synthetic applications. For example, the alkylation of ethyl esters of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has provided insights into the influence of substituent structure on reaction outcomes, contributing valuable information to the field of organic synthesis (Ukrainets et al., 2006).
Propiedades
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-7-9-14(21)10-8-13)15-6-4-5-12(2)17(15)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWOCQWLLZOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)
![Tert-butyl (3S,4S)-4-[acetyl(methyl)amino]-3-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate](/img/no-structure.png)
![1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2400311.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2400315.png)



![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)
![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)